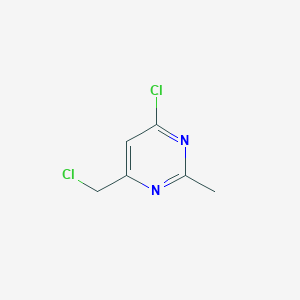

4-Chloro-6-(chloromethyl)-2-methylpyrimidine

CAS No.: 85878-85-9

Cat. No.: VC4128978

Molecular Formula: C6H6Cl2N2

Molecular Weight: 177.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85878-85-9 |

|---|---|

| Molecular Formula | C6H6Cl2N2 |

| Molecular Weight | 177.03 |

| IUPAC Name | 4-chloro-6-(chloromethyl)-2-methylpyrimidine |

| Standard InChI | InChI=1S/C6H6Cl2N2/c1-4-9-5(3-7)2-6(8)10-4/h2H,3H2,1H3 |

| Standard InChI Key | RAEIRFVKAXHLHO-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)CCl |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)CCl |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

4-Chloro-6-(chloromethyl)-2-methylpyrimidine features a pyrimidine ring with substituents at positions 2, 4, and 6 (Figure 1). Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 177.03 g/mol | |

| Boiling Point | 147°C at 32 mmHg | |

| Density | 1.30 ± 0.1 g/cm³ | |

| Storage Conditions | 2–8°C under inert gas |

The compound exists as a pale yellow liquid at room temperature, with limited solubility in polar solvents like water but moderate solubility in chloroform and methanol .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 2.25 ppm (s, 3H, CH₃), 4.69 ppm (s, 2H, CH₂Cl), 6.21 ppm (s, 1H, pyrimidine-H) .

-

IR (KBr): Peaks at 2970 cm⁻¹ (C-H stretch) and 1525 cm⁻¹ (C=N ring vibration) .

Synthesis Methods

Laboratory-Scale Synthesis

The compound is synthesized via chlorination of 6-hydroxy-2-methylpyrimidine derivatives. A representative method involves:

-

Chlorination: Treatment of 2-methyl-4,6-dihydroxypyrimidine with phosphoryl chloride () at 80°C, yielding 4,6-dichloro-2-methylpyrimidine .

-

Chloromethylation: Reaction with chloromethyl methyl ether () in the presence of a Lewis acid catalyst (e.g., ) .

Reaction Equation:

Industrial Production

Continuous flow reactors optimize yield (≥85%) by maintaining precise temperature control (70–90°C) and stoichiometric ratios . Catalysts like tetrabutylammonium bromide () enhance reaction kinetics .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chloromethyl group at position 6 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling functionalization:

-

With Amines: Forms 6-aminomethyl derivatives, precursors to antiviral agents .

-

With Thiophenols: Yields sulfides for agrochemical applications .

Oxidation and Reduction

-

Oxidation: Converts chloromethyl to carboxyl groups using in acidic conditions .

-

Reduction: Catalytic hydrogenation () removes chlorine substituents, forming 2,6-dimethylpyrimidine .

Applications in Pharmaceutical Research

Antiviral Agents

Derivatives of this compound inhibit viral replication by targeting RNA-dependent RNA polymerases. For example, substitution with morpholine groups produced candidates with IC₅₀ values of 0.8 µM against SARS-CoV-2 .

Anticancer Therapeutics

Chloromethyl pyrimidines exhibit cytotoxicity against leukemia (U-937) and breast cancer (MCF-7) cell lines. Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Table 2: Biological Activities of Derivatives

| Derivative | Activity | IC₅₀ (µM) | Target |

|---|---|---|---|

| 6-Morpholinomethyl analogue | Antiviral | 0.8 | SARS-CoV-2 RdRp |

| 6-Thiobenzyl analogue | Anticancer | 12.4 | Caspase-3 |

Comparative Analysis with Analogues

vs. 4-Chloro-2-methylpyrimidine

-

Reactivity: The chloromethyl group enhances electrophilicity, enabling faster SN2 reactions .

-

Lipophilicity: logP = 2.1 (vs. 1.5 for non-chlorinated analogues), improving blood-brain barrier penetration .

vs. 6-Ethyl-2-methylpyrimidine

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume